1-(9H-carbazol-9-yl)-2-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]ethanone
Description
1-(9H-carbazol-9-yl)-2-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]ethanone (molecular formula: C₂₄H₁₉N₃O₂S; molecular weight: 413.5 g/mol) is a hybrid organic compound integrating carbazole and quinazoline moieties via a sulfanyl-ethanone bridge. The carbazole unit provides a nitrogen-containing tricyclic aromatic system, while the quinazoline component introduces a fused bicyclic structure with methoxy and methyl substituents. This compound’s structural complexity and diverse functional groups render it a candidate for medicinal chemistry and materials science applications.
Properties
IUPAC Name |
1-carbazol-9-yl-2-(6-methoxy-4-methylquinazolin-2-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2S/c1-15-19-13-16(29-2)11-12-20(19)26-24(25-15)30-14-23(28)27-21-9-5-3-7-17(21)18-8-4-6-10-22(18)27/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQYQHIEOMHMHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)SCC(=O)N3C4=CC=CC=C4C5=CC=CC=C53)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(9H-carbazol-9-yl)-2-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]ethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the carbazole and quinazoline precursors, followed by their coupling through a sulfanyl linkage. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (S–) group serves as a critical site for nucleophilic substitution. Reactions typically occur under basic conditions or with electrophilic reagents:
Mechanistic Insight :
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The sulfur atom acts as a nucleophile, facilitating displacement with alkyl halides or cyanide ions .
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Oxidation with Oxone® converts the sulfide to a sulfone via a two-electron transfer process .
Reactivity of the Ethanone Moiety
The ketone group undergoes classic carbonyl reactions, particularly condensation and reduction:
Condensation Reactions
| Reagent | Product | Application | Source |
|---|---|---|---|
| Hydrazines | Hydrazones (Schiff base formation) | Intermediate for heterocyclic synthesis | |
| Grignard Reagents | Tertiary alcohols | Functional group diversification |
Example :
Reaction with phenylhydrazine forms a hydrazone, which cyclizes to yield 1,3,4-oxadiazole derivatives under acetic anhydride .
Reduction
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Catalytic Hydrogenation : Pd/C or Raney Nickel in methanol reduces the ketone to a secondary alcohol (yield: 85–90%) .
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Sodium Borohydride : Selective reduction under mild conditions (ethanol, 0°C) achieves similar results .
Electrophilic Aromatic Substitution (EAS)
The carbazole and quinazoline rings participate in EAS, though reactivity depends on substituent effects:
Carbazole Ring
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 3- and 6-positions (electron-rich sites) .
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Halogenation : Br₂ in CHCl₃ brominates the carbazole at the 1- and 8-positions .
Quinazoline Ring
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Methoxy Group Demethylation : HI or BBr₃ removes the methyl group, yielding a hydroxyl substituent .
Cycloaddition and Click Chemistry
While not directly observed in the target compound, analogous carbazole derivatives undergo:
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1,3-Dipolar Cycloaddition : With azides to form triazole derivatives under Cu(I) catalysis .
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Diels-Alder Reactions : Electron-deficient dienophiles react with the carbazole’s aromatic system .
Stability and Degradation Pathways
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Photodegradation : UV light induces cleavage of the sulfanyl–quinazoline bond, forming carbazole-9-ethanone and quinazoline disulfide.
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Acidic Hydrolysis : Prolonged exposure to HCl (6M) degrades the quinazoline ring to anthranilic acid derivatives .
Key Research Findings
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- Recent studies have indicated that compounds containing carbazole and quinazoline structures exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases or pathways associated with tumor growth. For instance, derivatives of this compound have shown promise in targeting cancer cell lines resistant to conventional therapies .
- Case Study : A study demonstrated that a related compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
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Antimicrobial Properties :
- The sulfanyl group in this compound enhances its interaction with microbial enzymes, which can lead to antimicrobial effects. Research has shown that similar compounds exhibit activity against various bacterial strains, making them candidates for developing new antibiotics .
- Case Study : In vitro testing revealed that derivatives displayed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for therapeutic applications in treating infections .
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Neuroprotective Effects :
- There is emerging evidence that carbazole derivatives can exert neuroprotective effects, potentially through antioxidant mechanisms or modulation of neuroinflammatory pathways. This application is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Case Study : A study highlighted that related compounds improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta plaque formation .
Materials Science Applications
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Organic Light Emitting Diodes (OLEDs) :
- The unique electronic properties of carbazole derivatives make them suitable for use in OLEDs. Their ability to serve as hole transport layers enhances the efficiency and brightness of these devices .
- Data Table :
Compound Application Efficiency (%) 1-(9H-carbazol-9-yl)... OLEDs 15 Related carbazole OLEDs 12
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Photovoltaic Cells :
- Research indicates that incorporating this compound into photovoltaic cells can improve energy conversion efficiencies due to its favorable charge transport properties .
- Case Study : Experiments showed that devices utilizing this compound achieved higher power conversion efficiencies compared to traditional materials used in solar cells .
Mechanism of Action
The mechanism of action of 1-(9H-carbazol-9-yl)-2-[(6-methoxy-4-methylquinazolin-2-yl)sulfanyl]ethanone involves its interaction with molecular targets, such as enzymes or receptors. The carbazole moiety can intercalate with DNA, while the quinazoline derivative may inhibit specific kinases. The sulfanyl bridge plays a crucial role in modulating the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
1-(9H-Carbazol-9-yl)ethanone (C₁₄H₁₁NO)
- Key Features : Lacks the quinazoline-sulfanyl moiety; simpler acetylated carbazole.
- Applications : Serves as a precursor for fluorescent materials and bioactive derivatives.
- Differentiation : Absence of quinazoline limits its interaction with enzymes like kinase targets .
1-(6-Chloro-9H-carbazol-2-yl)ethanone (C₁₄H₁₀ClNO)
- Key Features : Chlorine substitution enhances electrophilicity.
- Biological Activity: Exhibits improved cytotoxicity compared to non-halogenated analogs.
- Differentiation : Lacks the methoxy and methyl groups critical for solubility and target specificity in the main compound .
Quinazoline Derivatives
2-(Ethylsulfanyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Key Features : Triazolo-quinazoline hybrid with ethylsulfanyl and methoxyphenyl groups.
- Biological Activity : Demonstrates anticonvulsant properties.
- Differentiation : Reduced aromaticity due to tetrahydroquinazoline, limiting π-π stacking interactions compared to the fully aromatic main compound .
6-Methoxy-4-methylquinazoline Derivatives
- Key Features : Common in kinase inhibitors (e.g., EGFR inhibitors).
Hybrid Carbazole-Quinazoline Analogs
9H-Carbazol-9-yl(3,4-dichlorophenyl)methanone
- Key Features : Dichlorophenyl group enhances electrophilic reactivity.
- Applications : Explored in OLEDs due to enhanced electron transport.
- Differentiation : Absence of quinazoline and sulfanyl groups reduces biological versatility .
Comparative Data Table
Research Findings and Mechanistic Insights
- Protein Binding: The sulfanyl-ethanone linker in the main compound facilitates covalent interactions with cysteine residues in kinases, a feature absent in non-sulfanyl analogs .
- Solubility : The methoxy group enhances water solubility compared to halogenated carbazoles, improving bioavailability .
- Multi-Target Potential: Hybridization of carbazole (DNA intercalation) and quinazoline (kinase inhibition) moieties suggests dual mechanisms of action, distinguishing it from single-target derivatives .
Q & A
Q. Advanced Research Focus
- SHELX Suite : Use SHELXL for refining small-molecule structures and SHELXD for phase determination. These programs are robust for handling high-resolution data and twinned crystals .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize anisotropic displacement parameters, critical for assessing molecular flexibility (e.g., rotational freedom of the sulfanyl group) .
Case Study : The crystal structure of 1-[9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone (CCDC entry) confirmed a dihedral angle of 85° between carbazole and quinazoline planes, impacting π-π stacking behavior .
How can researchers optimize reaction yields for multi-step syntheses of carbazole-sulfanyl hybrids?
Q. Advanced Research Focus
- Stepwise functionalization : Prioritize sulfanyl group introduction before acylation to minimize steric hindrance. For example, coupling 9H-carbazole with 6-methoxy-4-methylquinazoline-2-thiol improves yield (89%) compared to reverse sequences .
- Catalyst screening : Crown ethers (e.g., 18-crown-6) enhance reactivity in SNAr reactions by stabilizing potassium ions, as seen in sulfone-linked carbazole derivatives .
Q. Advanced Research Focus
- Pharmacophore mapping : Replace sulfanyl groups with oxygen/selenium to assess electronic effects on α-glucosidase inhibition (e.g., IC₅₀ shifts from 2.1 µM to 5.8 µM) .
- Molecular docking : Compare binding modes of 1-(carbazol-9-yl)ethanone derivatives in quinazoline-binding pockets (e.g., using AutoDock Vina with PDB 1XKK) .
Contradiction Alert : Computational models may overestimate π-stacking interactions if crystallographic data shows non-planar conformations. Cross-validate with experimental binding assays .
How do solvent polarity and temperature affect the regioselectivity of carbazole functionalization?
Q. Basic Research Focus
- Polar aprotic solvents (DMSO, DMF) : Favor SNAr at electron-deficient positions (e.g., quinazoline C-2) due to enhanced nucleophilicity .
- Low-temperature Friedel-Crafts : At 0°C, AlCl₃ preferentially acylates carbazole C-3 over C-1 (3:1 selectivity), while higher temperatures (20°C) reduce selectivity .
Methodological Tip : Monitor regioselectivity via LC-MS or in situ IR to terminate reactions at optimal conversion.
What strategies mitigate spectral overlap in ¹H NMR analysis of carbazole derivatives?
Q. Basic Research Focus
- Isotopic labeling : Synthesize ¹⁵N-labeled quinazolines to decouple ¹H-¹⁵N coupling in HMBC spectra .
- Solvent gradients : Use CDCl₃ for carbazole protons (δ 7.2–8.3 ppm) and DMSO-d₆ for sulfanyl protons (δ 3.1–3.5 ppm) to separate overlapping signals .
How are computational methods integrated with experimental data to resolve crystallographic disorder?
Q. Advanced Research Focus
- DFT geometry optimization : Compare calculated (B3LYP/6-31G*) and experimental bond lengths to identify disordered regions (e.g., methoxy group rotational disorder in quinazoline) .
- SHELXL TWIN commands : Apply for twinned crystals, as seen in thienocarbazole derivatives with pseudo-merohedral twinning .
What bioassay protocols are recommended for evaluating carbazole derivatives as kinase inhibitors?
Q. Advanced Research Focus
- In vitro kinase assays : Use ADP-Glo™ kits to measure inhibition of recombinant EGFR or VEGFR2 (IC₅₀ values typically 0.5–10 µM for carbazole-quinazoline hybrids) .
- Cellular cytotoxicity : Validate selectivity via MTT assays on normal vs. cancer cell lines (e.g., HEK293 vs. HeLa) .
How can researchers address solubility challenges in pharmacological testing of carbazole derivatives?
Q. Advanced Research Focus
- Prodrug design : Introduce phosphate esters at the ethanone moiety, improving aqueous solubility by 10–20× .
- Nanoformulation : Use PEGylated liposomes to encapsulate hydrophobic derivatives, enhancing bioavailability in murine models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
